molecular formula C27H32N2O5 B11120624 3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11120624
M. Wt: 464.6 g/mol
InChI Key: RGKJJZFQHUXQCC-BZZOAKBMSA-N
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Description

3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the phenyl and morpholin-4-yl groups: These groups are introduced through substitution reactions, often using reagents like phenyl halides and morpholine.

    Attachment of the 2-methylpropoxy group: This step involves an etherification reaction, where the 2-methylpropoxy group is attached to the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl3) to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.

    Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-fluorophenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
  • 3-hydroxy-4-methoxyphenylacetic acid

Uniqueness

What sets 3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one apart from similar compounds is its unique combination of functional groups, which allows it to interact with a wide range of biological targets and undergo various chemical reactions.

Properties

Molecular Formula

C27H32N2O5

Molecular Weight

464.6 g/mol

IUPAC Name

(4Z)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-1-(2-morpholin-4-ylethyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H32N2O5/c1-19(2)18-34-22-10-8-21(9-11-22)25(30)23-24(20-6-4-3-5-7-20)29(27(32)26(23)31)13-12-28-14-16-33-17-15-28/h3-11,19,24,30H,12-18H2,1-2H3/b25-23-

InChI Key

RGKJJZFQHUXQCC-BZZOAKBMSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=C4)/O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=C4)O

Origin of Product

United States

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